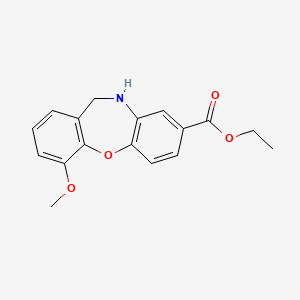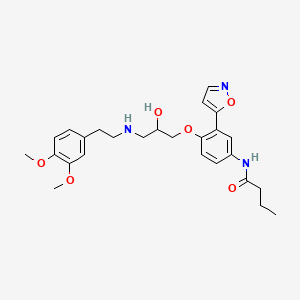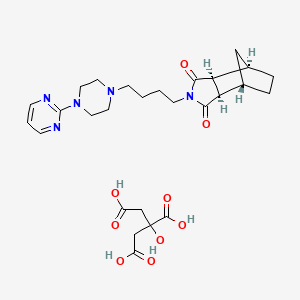
Tandospirone citrate
Übersicht
Beschreibung
Tandospirone citrate, also known as Sediel, is an anxiolytic and antidepressant medication used in Japan and China . It is a member of the azapirone class of drugs and is closely related to other azapirones like buspirone and gepirone . It is a citrate salt of tandospirone, comprising equimolar amounts of citric acid and tandospirone . It is used in the treatment of anxiety disorders .
Synthesis Analysis
The synthesis of Tandospirone citrate involves dissolving citric acid in acetone, then adding Tandospirone to the solution. The mixture is heated and stirred to complete the reaction. After cooling to room temperature, the product is filtered, washed, and dried under reduced pressure .
Molecular Structure Analysis
Tandospirone citrate has a molecular formula of C27H37N5O9 and an average mass of 575.611 Da . It shares a similar chemical structure that binds to the 5-HT1A receptor, more likely the “N-C-C-C-C-N” aliphatic backbone .
Chemical Reactions Analysis
Tandospirone citrate acts as a potent and selective 5-HT1A receptor partial agonist . It has weak affinity for 5-HT2 receptors (5-HT2A, 5-HT2C) and almost none for other 5-HT1 receptors (5-HT1B, 5-HT1D) .
Physical And Chemical Properties Analysis
Tandospirone citrate is classified as a Biopharmaceutics Classification System (BCS) class I drug, characterized by high solubility and permeability . The half-life (t1/2) of Tandospirone was 1.380 ± 0.46 h and 1.224 ± 0.39 h following intragastric (i.g.) and intravenous (i.v.) administration of 20 mg/kg TDS, respectively .
Wissenschaftliche Forschungsanwendungen
Treatment of Generalized Anxiety Disorder
Tandospirone citrate (TDS) is commonly used for the treatment of patients with generalized anxiety disorder in clinical practice . It’s a partial agonist of the 5-HT1A receptor, which is widely used in China and Japan for the treatment of patients with anxiety disorders caused by various neuroses, as well as anxiety states associated with physical diseases .
Pharmacokinetics and Absorption Mechanism
Several studies are developing new indications for TDS. The in vivo processes and absorption properties of TDS have been systematically investigated . TDS is rapidly eliminated in rats, with a half-life (t1/2) of 1.380 ± 0.46 h and 1.224 ± 0.39 h following intragastric (i.g.) and intravenous (i.v.) administration of 20 mg/kg TDS, respectively . Passive diffusion was identified as the main absorption mechanism .
Treatment of Depression
Tandospirone citrate has been in the market as an anti-anxiety and anti-depression drug since 1996 . The 5-HT1A partial agonists have been presumed as ideal drugs for both the treatment of the serotonin excess condition thought to underlie anxiety and the serotonin-deficient condition thought to underlie depression .
Low Adverse Effects
5-HT1A receptor agonists have a weak anxiolytic effect in comparison to benzodiazepine anxiolytics but with the advantage of significantly low adverse effects in terms of drug dependence, abuse, and sedation .
Non-Binding to Benzodiazepine- or GABA-Receptor Sites
Like buspirone, tandospirone does not bind to either benzodiazepine- or GABA-receptor sites and does not potentiate the binding of benzodiazepines or GABA to their receptors .
Treatment of Schizophrenia
Tandospirone has been used in trials studying the treatment of Schizophrenia .
Wirkmechanismus
Target of Action
Tandospirone citrate, also known as TDS, is a selective partial agonist of the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that is involved in the regulation of mood and anxiety.
Mode of Action
Tandospirone citrate interacts with its target, the 5-HT1A receptor, by binding to it. This selective activation of the 5-HT1A receptor leads to a modulation of serotonin transmission, which can help alleviate symptoms of anxiety and depression .
Biochemical Pathways
This can result in changes in mood and anxiety levels .
Pharmacokinetics
Tandospirone citrate is rapidly absorbed and eliminated in the body. The half-life of TDS was found to be approximately 1.380 ± 0.46 hours following intragastric administration and 1.224 ± 0.39 hours following intravenous administration . The area under the curve (AUC) of TDS after intragastric and intravenous administration was 114.7 ± 40 ng/mLh and 48,400 ± 19,110 ng/mLh, respectively . The absolute bioavailability of TDS was found to be low (0.24%) . TDS is extensively metabolized in the body, with the AUC of the major active metabolite [1- [2-pyrimidyl]-piperazine] being approximately 16.38-fold higher than that of TDS after intragastric administration .
Result of Action
The activation of the 5-HT1A receptor by Tandospirone citrate leads to a modulation of serotonin transmission, which can result in an alleviation of symptoms of anxiety and depression . It is commonly used for the treatment of patients with generalized anxiety disorder .
Action Environment
The absorption and transport of TDS are influenced by concentration, temperature, and pH . Passive diffusion was identified as the main absorption mechanism . Environmental factors such as these can influence the action, efficacy, and stability of Tandospirone citrate.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2.C6H8O7/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3,6-7,15-18H,1-2,4-5,8-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t15-,16+,17+,18-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLGUJHNIWGCKM-DPFKZJTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tandospirone citrate | |
CAS RN |
112457-95-1 | |
| Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-, (3aR,4S,7R,7aS)-rel-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112457-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tandospirone citrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112457951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TANDOSPIRONE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R8E9BWM4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



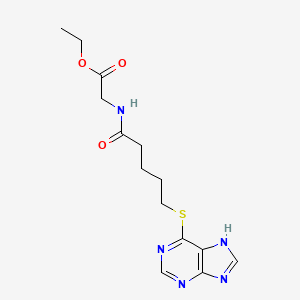
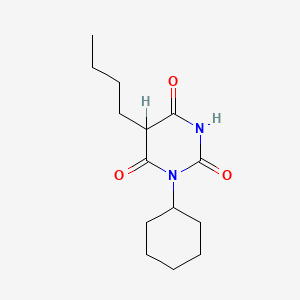


![5-O-(oxan-2-ylmethyl) 3-O-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1662752.png)

![N-[5-(4-fluorophenoxy)thiophen-2-yl]methanesulfonamide](/img/structure/B1662755.png)

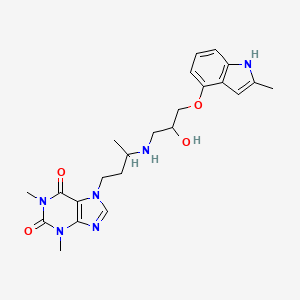
![N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine](/img/structure/B1662760.png)

![3-O-ethyl 5-O-methyl 2-[2-[(2-amino-2-oxoethyl)amino]ethoxymethyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1662765.png)
